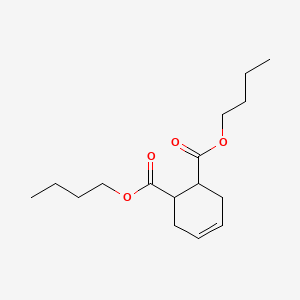

Dibutyl cyclohex-4-ene-1,2-dicarboxylate

Description

Historical Context and Evolution of Research on Cyclohexene-1,2-dicarboxylate Derivatives

The scientific journey of cyclohexene-1,2-dicarboxylate derivatives is intrinsically linked to the discovery and development of the Diels-Alder reaction. In 1928, Otto Diels and Kurt Alder reported a novel cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form a substituted cyclohexene (B86901). upenn.edu This discovery, for which they were awarded the Nobel Prize in Chemistry in 1950, laid the groundwork for the synthesis of a vast array of cyclic compounds, including the core structure of Dibutyl cyclohex-4-ene-1,2-dicarboxylate. upenn.edu

The archetypal reaction involves the [4+2] cycloaddition of 1,3-butadiene (B125203) (the diene) and maleic anhydride (B1165640) (the dienophile) to produce cis-4-cyclohexene-1,2-dicarboxylic anhydride. upenn.eduupenn.edu This anhydride serves as a versatile precursor for a variety of derivatives. Early research focused on understanding the mechanism and stereochemistry of the Diels-Alder reaction, establishing that it is a concerted process that typically proceeds with high stereospecificity. upenn.edu

The evolution of research then moved towards the derivatization of the initial adduct. Hydrolysis of the anhydride yields cis-4-cyclohexene-1,2-dicarboxylic acid. Subsequent research explored the esterification of this diacid with various alcohols to produce the corresponding diesters. The development of efficient esterification methods, such as the Fischer esterification which utilizes an acid catalyst to react a carboxylic acid with an alcohol, was crucial in this expansion. researchgate.net Studies have investigated the kinetics and optimization of such reactions using different catalysts, including solid acid catalysts, to improve yield and reduce environmental impact. researchgate.netresearchgate.net

The properties of the resulting diesters are highly dependent on the nature of the alcohol used. This has led to the synthesis and characterization of a wide range of cyclohexene-1,2-dicarboxylate esters, from simple methyl and ethyl esters to more complex structures. sigmaaldrich.comtcichemicals.com The investigation of these derivatives has been driven by the search for new materials with specific physical and chemical properties.

Scope and Significance of Current Research Trajectories for the Chemical Compound

Current research involving Dibutyl cyclohex-4-ene-1,2-dicarboxylate and related compounds is multifaceted, extending from synthetic methodology to potential industrial applications and environmental considerations.

A significant area of ongoing research is in the field of "green chemistry," which seeks to develop more environmentally benign chemical processes. This includes the use of microwave-assisted synthesis and solid-supported catalysts to accelerate reaction rates and improve the efficiency of the Diels-Alder and esterification reactions. researchgate.net

The primary application driving research into compounds like Dibutyl cyclohex-4-ene-1,2-dicarboxylate is their potential use as plasticizers. Plasticizers are additives that increase the flexibility and durability of polymers. Phthalate (B1215562) esters have historically dominated the plasticizer market, but concerns over their potential health effects have spurred a search for alternatives. nih.govresearchgate.net Hydrogenated versions of cyclohexene-1,2-dicarboxylates, such as Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), are already used as safer alternatives in various consumer products. researchgate.net Research into Dibutyl cyclohex-4-ene-1,2-dicarboxylate can be seen as part of this broader effort to identify and characterize novel, potentially safer plasticizers.

Consequently, a portion of the research landscape is dedicated to evaluating the toxicological profiles of these alternative plasticizers. Studies on related compounds, such as dibutyl phthalate (DBP), have examined their effects on biological systems, which provides a framework for assessing the potential impact of structurally similar compounds like Dibutyl cyclohex-4-ene-1,2-dicarboxylate. nih.gov

Furthermore, the synthesis of various esters of cyclohex-4-ene-1,2-dicarboxylic acid allows for the fine-tuning of material properties. Research continues to explore how different ester side chains influence characteristics such as thermal stability, solubility, and compatibility with various polymers. This fundamental research is crucial for the development of new materials with tailored functionalities.

Interactive Data Tables

Table 1: Physical and Chemical Properties of Dibutyl cyclohex-4-ene-1,2-dicarboxylate

| Property | Value |

| Molecular Formula | C₁₆H₂₆O₄ |

| Molecular Weight | 282.38 g/mol |

| CAS Number | 37981-16-1 |

| Appearance | Data not widely available, likely a liquid |

| Boiling Point | Data not widely available |

| Melting Point | Data not widely available |

| Solubility | Data not widely available |

Table 2: Key Synthetic Reactions

| Reaction | Reactants | Product | Significance |

| Diels-Alder Cycloaddition | 1,3-Butadiene + Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Forms the core cyclohexene ring structure. upenn.eduupenn.edu |

| Hydrolysis | cis-4-Cyclohexene-1,2-dicarboxylic anhydride + Water | cis-4-Cyclohexene-1,2-dicarboxylic acid | Creates the diacid precursor for esterification. |

| Fischer Esterification | cis-4-Cyclohexene-1,2-dicarboxylic acid + n-Butanol | Dibutyl cyclohex-4-ene-1,2-dicarboxylate | Forms the final diester product. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

37981-16-1 |

|---|---|

Molecular Formula |

C16H26O4 |

Molecular Weight |

282.37 g/mol |

IUPAC Name |

dibutyl cyclohex-4-ene-1,2-dicarboxylate |

InChI |

InChI=1S/C16H26O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-8,13-14H,3-6,9-12H2,1-2H3 |

InChI Key |

ANOXPYCDNXHEEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1CC=CCC1C(=O)OCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dibutyl Cyclohex 4 Ene 1,2 Dicarboxylate

Diels-Alder Cycloaddition Reactions in the Synthesis of Cyclohexene-1,2-dicarboxylates

The cornerstone for synthesizing the cyclohexene (B86901) core of this molecule is the Diels-Alder reaction, a Nobel Prize-winning pericyclic reaction first detailed by Otto Diels and Kurt Alder. upenn.edusigmaaldrich.com This [4+2] cycloaddition involves the reaction of a conjugated diene with an alkene, known as a dienophile, to form a six-membered ring. sigmaaldrich.comlibretexts.org The reaction proceeds in a single, concerted step through a cyclic transition state, which accounts for its high degree of stereospecificity. upenn.eduuhcl.eduzbaqchem.com

Strategic Selection of Dienophiles and Dienes for Cycloaddition

The synthesis of dibutyl cyclohex-4-ene-1,2-dicarboxylate requires the careful selection of a specific diene and dienophile.

Diene: The required diene is 1,3-butadiene (B125203) . A critical requirement for the Diels-Alder reaction is that the diene must adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. masterorganicchemistry.com The s-trans conformation, while often more stable, is unreactive as the ends of the diene are too far apart to react with the dienophile. masterorganicchemistry.com

Dienophile: To produce the target molecule, the dienophile must be a disubstituted alkene with two butyl ester groups. The specific isomer of the final product depends on the geometry of the dienophile used.

Dibutyl maleate (B1232345) (the cis isomer) is used to synthesize cis-dibutyl cyclohex-4-ene-1,2-dicarboxylate. nih.gov

Dibutyl fumarate (B1241708) (the trans isomer) is used to synthesize trans-dibutyl cyclohex-4-ene-1,2-dicarboxylate.

The reactivity of the Diels-Alder reaction is enhanced when the dienophile possesses electron-withdrawing groups, such as the ester functionalities in dibutyl maleate and fumarate. uhcl.edumasterorganicchemistry.com These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. chegg.com

| Reactant Type | Compound Name | Role in Synthesis | Key Structural Feature |

| Diene | 1,3-Butadiene | Forms the four-carbon backbone of the cyclohexene ring. | Conjugated double bonds capable of adopting an s-cis conformation. |

| Dienophile | Dibutyl Maleate | Reacts with the diene to form the cis-dicarboxylate product. | cis-alkene with two electron-withdrawing butyl ester groups. |

| Dienophile | Dibutyl Fumarate | Reacts with the diene to form the trans-dicarboxylate product. | trans-alkene with two electron-withdrawing butyl ester groups. |

Stereochemical Control and Isomer-Specific Synthesis of Dibutyl Cyclohex-4-ene-1,2-dicarboxylate (cis/trans)

A hallmark of the Diels-Alder reaction is its stereospecificity, meaning the stereochemistry of the reactants is preserved in the product. uhcl.edu This principle is fundamental to the isomer-specific synthesis of dibutyl cyclohex-4-ene-1,2-dicarboxylate.

Synthesis of the cis Isomer: The reaction between 1,3-butadiene and dibutyl maleate exclusively yields cis-dibutyl cyclohex-4-ene-1,2-dicarboxylate. The cis arrangement of the butyl ester groups on the dienophile is directly translated into a cis relationship in the final cyclohexene product.

Synthesis of the trans Isomer: Correspondingly, reacting 1,3-butadiene with dibutyl fumarate produces trans-dibutyl cyclohex-4-ene-1,2-dicarboxylate. The trans configuration of the ester groups in the dienophile is maintained in the adduct. researchgate.net

This conservation of stereochemistry is a direct consequence of the concerted mechanism, where the new sigma bonds form simultaneously from the same face of both the diene and the dienophile. uhcl.educerritos.edu

Catalytic Systems and Their Influence on Diels-Alder Cycloadditions

While many Diels-Alder reactions proceed thermally, catalysts can significantly accelerate reaction rates and improve selectivity, often allowing for milder reaction conditions.

Lewis Acid Catalysis: Lewis acids such as aluminum chloride, boron tribromide, and tin tetrachloride can catalyze the reaction by coordinating to a carbonyl oxygen on the dienophile (e.g., dibutyl maleate/fumarate). researchgate.netwikipedia.org This coordination increases the electron-withdrawing nature of the ester groups, further lowering the dienophile's LUMO energy. mdpi.com Recent studies suggest that Lewis acids also accelerate the reaction by reducing the Pauli repulsion between the reactants in the transition state. wikipedia.orgnih.gov Calcium triflate has also been shown to be an effective and more sustainable Lewis acid catalyst for this type of reaction. ias.ac.in

Organocatalysis: In recent years, metal-free organocatalysts have emerged as a greener alternative. Chiral secondary amines can be used to form activated iminium ions with α,β-unsaturated aldehydes and ketones, though their application to simple esters like dibutyl maleate is less common. However, the broader field of organocatalysis continues to provide new methods for activating dienophiles in cycloaddition reactions.

| Catalyst Type | Example(s) | Mechanism of Action | Impact on Reaction |

| Lewis Acid | AlCl₃, SnCl₄, BBr₃, Ca(OTf)₂ | Coordinates with the dienophile's carbonyl group, increasing its electrophilicity and reducing Pauli repulsion. wikipedia.orgmdpi.comiitd.ac.in | Increased reaction rate, allows for lower reaction temperatures, can enhance regioselectivity. researchgate.net |

| Heterogeneous | Metal films (e.g., Palladium) | Can act as both a heating source under microwave irradiation and a catalytic surface. nih.gov | Dramatic rate acceleration in continuous flow systems. nih.gov |

In Situ Reactant Generation and Optimized Reaction Efficiency

Efficiency and safety can be improved by generating highly reactive or hazardous reactants in situ (within the reaction mixture).

In Situ Generation of 1,3-Butadiene: Since 1,3-butadiene is a gas at room temperature and can be difficult to handle, a common and convenient precursor is 3-sulfolene (B121364) (butadiene sulfone). upenn.eduyoutube.comyoutube.com Upon heating, 3-sulfolene undergoes a reversible, thermal decomposition (a cheletropic elimination) to release 1,3-butadiene and sulfur dioxide gas. cerritos.eduyoutube.com This method allows for the controlled release of the diene directly into the reaction with the dienophile, minimizing side reactions like the polymerization of butadiene. cerritos.edunih.govresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times for Diels-Alder reactions. chegg.comresearchgate.net For example, reactions that take many hours under conventional heating can often be completed in minutes. cem.com This technique is particularly effective for optimizing efficiency, especially when combined with solvent-free conditions or solid-supported catalysis. nih.govresearchgate.netcem.com

Sustainable Synthesis Routes Utilizing Bio-based Precursors

The principles of green chemistry encourage the use of renewable feedstocks. Key precursors for dibutyl cyclohex-4-ene-1,2-dicarboxylate can be sourced from biomass.

Bio-Butadiene: Butadiene can be produced from the catalytic conversion of bio-ethanol, which is derived from the fermentation of sugars or cellulosic biomass. chemanalyst.comnexanteca.comifpenergiesnouvelles.com This provides a renewable alternative to petroleum-derived butadiene. grandviewresearch.comreportsnreports.com

Bio-Butanol: The butanol used for the ester groups can be produced via ABE (Acetone-Butanol-Ethanol) fermentation of biomass by Clostridium species. celignis.comwikipedia.orgenergy.govbiobutanol.com

Bio-Fumaric Acid: Fumaric acid is a naturally occurring dicarboxylic acid that can be produced efficiently through microbial fermentation of sugars and other renewable resources using various bacteria and fungi. bohrium.comagtechnavigator.combasf.cominrs.ca It can then be esterified with bio-butanol to produce dibutyl fumarate.

Bio-based Solvents: The use of renewable solvents, such as p-cymene (B1678584) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), can further enhance the sustainability profile of the synthesis. core.ac.ukresearchgate.net

A study has demonstrated a process for producing dibutyl 3,5-dimethyl-1,2-cyclohexanedicarboxylate using bio-butanol-derived dibutyl fumarate, highlighting the feasibility of these sustainable routes. dicp.ac.cn

Post-Cycloaddition Chemical Transformations of Cyclohexene-1,2-dicarboxylates

The dibutyl cyclohex-4-ene-1,2-dicarboxylate molecule contains two key functional groups—a carbon-carbon double bond and two ester groups—that can undergo a variety of subsequent chemical transformations to create new derivatives.

Reactions of the Alkene:

Hydrogenation: The double bond can be catalytically hydrogenated (e.g., using Pd/C and H₂) to yield the saturated analogue, dibutyl cyclohexane-1,2-dicarboxylate . dicp.ac.cn

Halogenation: The double bond will readily react with bromine (Br₂) in an electrophilic addition reaction, which serves as a qualitative test for unsaturation. upenn.edu

Oxidation: Treatment with oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can lead to cleavage of the double bond or the formation of a diol. upenn.edu

Reactions of the Ester Groups:

Hydrolysis: The two butyl ester groups can be hydrolyzed under acidic or basic conditions to yield 4-cyclohexene-1,2-dicarboxylic acid and butanol. upenn.eduupenn.edu This dicarboxylic acid is a solid and can serve as a monomer for polymerization.

Transesterification: The butyl groups can be exchanged for other alkyl groups by reacting the diester with a different alcohol in the presence of a suitable catalyst.

These post-cycloaddition transformations significantly expand the utility of dibutyl cyclohex-4-ene-1,2-dicarboxylate as a platform molecule for synthesizing a diverse range of other compounds.

Esterification and Transesterification Processes to Form the Dibutyl Ester

The introduction of the butyl ester functionalities onto the cyclohex-4-ene-1,2-dicarboxylic acid backbone is a crucial step in the synthesis of the target compound. This is typically achieved through direct esterification of the corresponding dicarboxylic acid or its anhydride (B1165640), or via transesterification from a different dialkyl ester.

Direct esterification of cis-4-cyclohexene-1,2-dicarboxylic anhydride with n-butanol is a common and straightforward approach. The reaction involves the ring-opening of the anhydride by the alcohol, followed by a second esterification to form the diester. This process is generally catalyzed by an acid. Kinetic studies on the esterification of maleic anhydride with various butanols have shown that the reaction proceeds in two stages: a rapid formation of the monoester followed by a slower, reversible formation of the diester. odinity.com For the synthesis of dibutyl maleate, catalysts like sulfuric acid and phosphotungstic acid have proven to be highly effective. odinity.com While specific kinetic data for the direct esterification of cyclohex-4-ene-1,2-dicarboxylic anhydride with butanol is not extensively detailed in the provided literature, the principles from analogous systems are applicable.

Another viable route is the esterification of cis-4-cyclohexene-1,2-dicarboxylic acid. Dialkyl esters of this acid are reported to be useful as solvents and plasticizers. acs.org The reaction can be carried out under various conditions, often employing an excess of the alcohol and a suitable catalyst to drive the equilibrium towards the product.

Transesterification offers an alternative method, starting from a more readily available dialkyl ester, such as dimethyl cyclohex-4-ene-1,2-dicarboxylate. This process involves reacting the dimethyl ester with an excess of butanol in the presence of a catalyst. The equilibrium is driven forward by removing the lower-boiling methanol (B129727) by-product. While specific examples for the transesterification to dibutyl cyclohex-4-ene-1,2-dicarboxylate are not abundant in the provided search results, the general principles of transesterification are well-established.

Enzymatic esterification presents a greener alternative to traditional chemical methods. Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), have been shown to be effective in catalyzing esterification reactions, often with high selectivity and under mild conditions. researchgate.netmdpi.com For instance, Novozym 435 has been successfully used for the esterification of dihydrocaffeic acid with linoleyl alcohol, achieving high yields. researchgate.net This enzymatic approach could potentially be applied to the synthesis of dibutyl cyclohex-4-ene-1,2-dicarboxylate, offering advantages in terms of reduced by-products and milder reaction conditions.

| Method | Starting Material | Reagents | Catalyst | Key Findings | Reference |

| Direct Esterification | Maleic Anhydride | Butan-1-ol, 2-Methylpropan-1-ol | Sulfuric acid, Phosphotungstic acid | Phosphotungstic acid was found to be a very active catalyst. The reaction is second order with respect to both acid and alcohol. | odinity.com |

| Direct Esterification | cis-4-Cyclohexene-1,2-dicarboxylic acid | Alcohols | Acid catalyst | Produces dialkyl esters useful as solvents and plasticizers. | acs.org |

| Enzymatic Esterification | Dihydrocaffeic acid | Linoleyl alcohol | Novozym 435 | High esterification yield (99.3%) was achieved with an optimized substrate ratio. | researchgate.net |

| Enzymatic Esterification | Sorbic acid | Glycerol (B35011) | Immobilized lipase B from C. antarctica (CALB) | Solvent-free system, with excess glycerol driving the reaction towards the monoester product. | mdpi.com |

Selective Hydrogenation of the Cyclohexene Ring in the Chemical Compound

The selective hydrogenation of the carbon-carbon double bond in the cyclohexene ring of dibutyl cyclohex-4-ene-1,2-dicarboxylate yields the corresponding saturated diester, dibutyl cyclohexane-1,2-dicarboxylate. This transformation is significant as it modifies the properties of the molecule, for instance, by increasing its stability and altering its conformational flexibility. The key challenge in this reaction is to achieve high selectivity for the C=C bond reduction without affecting the ester functional groups.

Ruthenium-based catalysts are often employed for the hydrogenation of cyclic and aromatic systems. For instance, Ru/C catalysts have been used in the hydrogenation of aromatic dicarboxylic acids to their corresponding cyclohexane (B81311) dicarboxylic acids with high selectivity. researchgate.net In a related context, the catalytic hydrogenation of dibutyl phthalate (B1215562) to cyclohexane-1,2-dicarboxylic acid dibutyl ester has been successfully achieved using a Ru/Al₂O₃ catalyst, demonstrating the feasibility of hydrogenating the ring system in the presence of the dibutyl ester groups. nist.gov

Palladium catalysts are also widely used for hydrogenation reactions. The selective hydrogenation of alicyclic dienes to the corresponding cycloalkenes has been studied using finely divided palladium catalysts. journal-vniispk.ru The choice of catalyst and reaction conditions is crucial to control the selectivity. For example, in the hydrogenation of benzene, Ru-based catalysts can be tuned to selectively produce cyclohexene over cyclohexane by using additives like ZnSO₄ and amines, which modify the catalyst surface and influence the adsorption/desorption of the reactants and products. mdpi.com

Rhodium catalysts, particularly those with cyclic(amino)(alkyl)carbene (CAAC) ligands, have emerged as highly efficient and selective for the cis-selective hydrogenation of aromatic rings, while leaving other functional groups like carbonyls intact. tcichemicals.com While the direct application to dibutyl cyclohex-4-ene-1,2-dicarboxylate is not specified, these findings suggest that rhodium-based systems could be promising for the selective hydrogenation of the cyclohexene double bond.

| Catalyst System | Substrate | Product | Key Findings | Reference |

| 5% Pd/C | Aromatic dicarboxylic acids | Cyclohexane dicarboxylic acids | 100% selectivity to the cyclohexane derivative. | researchgate.net |

| 5% Ru/C | Aromatic dicarboxylic acids | Cyclohexane dicarboxylic acids | Effective, but can lead to over-hydrogenation at higher temperatures. | researchgate.net |

| Ru/Al₂O₃ | Dibutyl phthalate | Cyclohexane-1,2-dicarboxylic acid dibutyl ester | High conversion and selectivity under optimized conditions. | nist.gov |

| Ru-based catalyst with ZnSO₄ and amines | Benzene | Cyclohexene | Additives enhance selectivity by modifying the catalyst surface. | mdpi.com |

| CAAC-Rhodium complexes | Aromatic compounds | cis-Cyclohexane derivatives | High selectivity for the aromatic ring, leaving other functional groups intact. | tcichemicals.com |

Dehydrogenation and Aromatization Pathways from Dibutyl Cyclohexene-1,2-dicarboxylate to Phthalates

The dehydrogenation of dibutyl cyclohex-4-ene-1,2-dicarboxylate provides a direct route to dibutyl phthalate, a widely used plasticizer. This aromatization process involves the removal of two molecules of hydrogen from the cyclohexene ring.

Palladium-catalyzed aerobic dehydrogenation is an effective method for converting cyclohexene derivatives into their corresponding aromatic compounds. nih.gov This approach often utilizes a palladium catalyst in the presence of an oxidant, such as molecular oxygen. The utility of this strategy has been demonstrated in the synthesis of phthalimide-based compounds, where a Diels-Alder adduct is efficiently dehydrogenated to the aromatic phthalimide. nih.gov

The dehydrogenation of substituted cyclohexanones to phenols can also be achieved using a Pd/C catalyst in combination with H₂, without the need for external oxidants or hydrogen acceptors. nih.gov This process is highly atom-economical, with H₂ being the only byproduct. While this example involves a ketone, the principle of palladium-catalyzed dehydrogenation is applicable to other cyclic systems.

Furthermore, the dehydro-aromatization of cyclohexene-carboxylic acids can be accomplished using sulfuric acid as a cost-effective and efficient oxidant under mild conditions. rsc.org This method has been applied to the synthesis of terephthalic acid from biomass-derived precursors. rsc.org The esterified version of these cyclohexene-carboxylic acids could potentially undergo a similar transformation.

| Catalyst/Reagent | Substrate Type | Product Type | Key Features | Reference |

| Pd(TFA)₂ with DPEPhos | Cyclohexanone derivatives | Substituted phenols, anilines, arenes | Efficient and selective synthesis of aromatics with non-conventional substitution patterns. | nih.gov |

| Pd/C with H₂ | Substituted cyclohexanones and 2-cyclohexenones | Phenols | No need for oxidants or hydrogen acceptors, high atom economy. | nih.gov |

| Sulfuric Acid | Cyclohexene-carboxylic acids | Aromatic carboxylic acids | Cost-effective and efficient oxidant, mild reaction conditions. | rsc.org |

| Pd-catalyzed aerobic dehydrogenation | Cyclohexene derivatives | Substituted aromatics | Utilizes molecular oxygen as the oxidant. | nih.gov |

Emerging Synthetic Strategies and Novel Reaction Pathways

Beyond the classical methods, research into more efficient and elegant synthetic routes for cyclohexene derivatives is ongoing. These emerging strategies often focus on improving atom economy, stereoselectivity, and operational simplicity through the use of multicomponent reactions, tandem sequences, and asymmetric catalysis.

Multicomponent and Tandem Reaction Sequences for Cyclohexene-1,2-dicarboxylates

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a powerful tool for the rapid construction of complex molecules. While a specific MCR for the direct synthesis of dibutyl cyclohex-4-ene-1,2-dicarboxylate is not detailed in the provided literature, the synthesis of highly functionalized cyclohexenones has been achieved through one-pot diastereoselective processes. tcichemicals.com For instance, the condensation of acetophenone, aromatic aldehydes, and acetoacetanilide (B1666496) in the presence of an ionic liquid catalyst yields 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides in high yields. tcichemicals.com

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, provide an elegant and efficient approach to complex structures. A notable example is the tandem Diels-Alder and retro-ene reaction sequence of 1-sulfur-substituted 1,3-dienes. nih.gov This methodology allows for the stereocontrolled synthesis of cyclohexenes that are not accessible through direct [4+2] cycloaddition. Another approach involves a tandem Diels-Alder reaction followed by esterification. The initial cycloaddition between a diene and a dienophile, such as maleic anhydride, forms the cyclohexene anhydride, which can then be esterified in the same pot or in a subsequent step to yield the desired diester. odinity.comyoutube.com

Enzymes have also been shown to catalyze tandem Diels-Alder reactions. Certain glycosylated enzymes can independently catalyze sequential, intermolecular Diels-Alder reactions in the biosynthesis of complex natural products. nih.gov This highlights the potential for developing biocatalytic tandem processes for the synthesis of cyclohexene derivatives.

Asymmetric Synthesis and Chiral Induction in the Preparation of Cyclohexene Derivatives

The development of asymmetric methods to synthesize enantiomerically enriched cyclohexene derivatives is of significant interest, as the stereochemistry of these compounds can have a profound impact on their biological activity and material properties. The asymmetric Diels-Alder reaction is a cornerstone of this field, allowing for the stereocontrolled formation of up to four chiral centers in a single step. wiley-vch.de

One major approach involves the use of chiral Lewis acids as catalysts. These catalysts can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene from one face over the other. A variety of chiral Lewis acids based on elements such as boron, aluminum, copper, and indium have been developed and successfully applied in asymmetric Diels-Alder reactions, achieving high yields and excellent enantioselectivities. wiley-vch.deharvard.edu

The use of chiral auxiliaries attached to the dienophile is another powerful strategy. The auxiliary controls the stereochemical outcome of the cycloaddition, and can then be removed to reveal the chiral product. Oppolzer's camphor-based sultams are a classic example of effective chiral auxiliaries for asymmetric Diels-Alder reactions. harvard.edu

Enzymatic desymmetrization provides an alternative route to chiral cyclohexene derivatives. For example, the meso diester, dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate, can be selectively hydrolyzed by pig liver esterase (PLE) to give the (+)-(1R,2S) enantiomer of the corresponding monoacid with high enantiomeric excess. mdpi.com This chiral monoacid can then be further transformed into other chiral derivatives.

Finally, chiral resolution of a racemic mixture of the dicarboxylic acid can be employed. This involves the formation of diastereomeric salts with a chiral resolving agent, such as an optically active amine. The diastereomers can then be separated by crystallization, followed by acidification to recover the enantiomerically enriched dicarboxylic acid, which can then be esterified. libretexts.org

| Method | Key Principle | Catalyst/Reagent | Outcome | Reference |

| Asymmetric Diels-Alder | Chiral Lewis Acid Catalysis | Chiral Boron, Aluminum, Copper, Indium complexes | High yields and enantioselectivities in the formation of chiral cyclohexene adducts. | wiley-vch.deharvard.edu |

| Asymmetric Diels-Alder | Chiral Auxiliary | Oppolzer's camphor-based sultams | High diastereoselectivity in the cycloaddition, auxiliary is removable. | harvard.edu |

| Enzymatic Desymmetrization | Selective hydrolysis of a meso diester | Pig Liver Esterase (PLE) | Enantiomerically enriched monoacid from a meso diester. | mdpi.com |

| Chiral Resolution | Formation and separation of diastereomeric salts | Chiral amines (e.g., phenylethylamine) | Separation of enantiomers of the dicarboxylic acid. | libretexts.org |

Chemical Reactivity and Derivatization Studies of Dibutyl Cyclohex 4 Ene 1,2 Dicarboxylate

Investigation of Functional Group Transformations within the Chemical Compound

The chemical nature of Dibutyl cyclohex-4-ene-1,2-dicarboxylate allows for a range of functional group transformations, targeting either the alkene or the ester moieties.

Alkene Functionalization: The carbon-carbon double bond in the cyclohexene (B86901) ring is susceptible to various electrophilic addition reactions. A primary transformation is catalytic hydrogenation. This reaction converts the unsaturated cyclohexene ring into a saturated cyclohexane (B81311) ring, yielding Dibutyl cyclohexane-1,2-dicarboxylate. This process is typically carried out using catalysts like palladium on carbon (Pd/C) or platinum oxide under a hydrogen atmosphere. osti.govgoogle.com The reaction is generally exothermic and proceeds readily under mild to moderate temperatures and pressures. A patent describes a similar process where the related compound, cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640), is hydrogenated in its molten state without a diluent at temperatures of 120-150°C using a nickel catalyst. google.com

Other potential transformations of the alkene group, characteristic of cyclohexene derivatives, include:

Halogenation: Addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in a dihalogenated cyclohexane derivative.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide, a reactive three-membered ring containing oxygen.

Hydroxylation: The double bond can be converted into a diol using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

Ester Group Transformations: The two dibutyl ester groups can undergo several nucleophilic acyl substitution reactions.

Transesterification: By reacting Dibutyl cyclohex-4-ene-1,2-dicarboxylate with a different alcohol in the presence of an acid or base catalyst, the butyl groups can be exchanged for other alkyl groups. For example, reaction with methanol (B129727) would yield Dimethyl cyclohex-4-ene-1,2-dicarboxylate.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester groups into amides.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester groups to primary alcohols, yielding the corresponding diol, (cyclohex-4-ene-1,2-diyl)dimethanol.

Mechanisms of Ester Hydrolysis and Formation of Related Dicarboxylic Acids

The hydrolysis of Dibutyl cyclohex-4-ene-1,2-dicarboxylate involves the cleavage of the ester bonds to yield cyclohex-4-ene-1,2-dicarboxylic acid and butanol. libretexts.org This reaction can be catalyzed by either an acid or a base, each proceeding through a different mechanism. savemyexams.compsiberg.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction, essentially the reverse of Fischer esterification. libretexts.org The reaction is typically performed by heating the ester in water with a strong mineral acid catalyst (e.g., H₂SO₄ or HCl). psiberg.com

The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the alkoxy (-OBu) groups, converting it into a good leaving group (butanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of butanol.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final product.

Because the reaction is in equilibrium, a large excess of water is used to drive the reaction toward the products, according to Le Châtelier's principle. savemyexams.com

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process that goes to completion. libretexts.orgsavemyexams.com The reaction is carried out by heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH).

The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide ion (⁻OH), a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, and the alkoxy group (⁻OBu) is eliminated as a butoxide ion.

Acid-Base Reaction: The butoxide ion is a strong base and deprotonates the newly formed carboxylic acid. This is a highly favorable acid-base reaction that forms a carboxylate salt (sodium cyclohex-4-ene-1,2-dicarboxylate) and butanol.

This final, irreversible acid-base step drives the reaction to completion. savemyexams.com To obtain the free dicarboxylic acid, the resulting carboxylate salt must be subsequently acidified in a separate workup step. libretexts.org

Reaction Kinetics and Thermodynamic Considerations in Derivatives

The kinetics and thermodynamics of reactions involving Dibutyl cyclohex-4-ene-1,2-dicarboxylate are governed by the nature of its functional groups and the reaction conditions.

Reaction Kinetics:

Hydrogenation: The rate of hydrogenation of the cyclohexene double bond is highly dependent on several factors. Studies on cyclohexene hydrogenation show that the reaction rate is influenced by the choice of catalyst (e.g., Pd, Pt, Ru), catalyst support, solvent, temperature, and hydrogen pressure. osti.govkaist.ac.krcore.ac.uk The reaction is often zero-order with respect to the alkene at sufficient concentrations, meaning the rate is independent of its concentration and is instead limited by the catalyst's surface saturation and hydrogen availability. rsc.orgkaist.ac.kr

Ester Hydrolysis: The kinetics of ester hydrolysis are strongly influenced by pH and temperature. psiberg.comresearchgate.net Acid-catalyzed hydrolysis is typically a first-order reaction, while base-catalyzed hydrolysis is a second-order reaction (first-order in both ester and hydroxide ion). psiberg.com The rate of hydrolysis can be significantly accelerated by increasing the temperature, as this provides the necessary activation energy for the reaction. researchgate.net

Interactive Data Table: Factors Affecting Reaction Rates of Derivatives

| Reaction Type | Key Kinetic Factors | Expected Effect on Rate |

|---|---|---|

| Catalytic Hydrogenation | Catalyst Activity (e.g., Pd > Pt) | Higher activity leads to a faster reaction. |

| Temperature | Increased temperature generally increases the rate. | |

| H₂ Pressure | Higher pressure increases hydrogen concentration on the catalyst surface, increasing the rate. | |

| Ester Hydrolysis | pH (Catalyst) | Rate is minimal at neutral pH and increases significantly in strong acid or base. |

| Temperature | Increased temperature accelerates hydrolysis. researchgate.net | |

| Steric Hindrance | Increased steric bulk near the ester group can slow the rate of nucleophilic attack. |

Thermodynamic Considerations: The formation of the cyclohexene ring system itself via the Diels-Alder reaction is a thermodynamically favorable cycloaddition. cerritos.edumasterorganicchemistry.com It is a concerted pericyclic reaction that is often exothermic, resulting in a stable six-membered ring. cerritos.edu

Hydrogenation: The hydrogenation of the double bond in the cyclohexene ring to form the saturated cyclohexane analogue is a thermodynamically favorable (exothermic) process. It converts a higher-energy alkene into a lower-energy, more stable alkane, releasing energy as heat (negative enthalpy of reaction, ΔH).

Retro-Diels-Alder Reaction: At sufficiently high temperatures, the Diels-Alder reaction can be reversible. masterorganicchemistry.com The reverse reaction is entropically favored because one molecule (the adduct) fragments into two molecules (the diene and dienophile), leading to an increase in disorder (positive entropy change, ΔS). This means that derivatives of Dibutyl cyclohex-4-ene-1,2-dicarboxylate could potentially undergo a retro-Diels-Alder reaction to release 1,3-butadiene (B125203) and the corresponding maleic acid diester if subjected to extreme thermal stress. masterorganicchemistry.com

Computational and Theoretical Investigations of Cyclohexene 1,2 Dicarboxylates

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO) of the Chemical Compound

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular Orbital (MO) theory is a powerful tool for describing the electronic characteristics of molecules like Dibutyl cyclohex-4-ene-1,2-dicarboxylate. The most crucial orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

For Dibutyl cyclohex-4-ene-1,2-dicarboxylate, the presence of the carbon-carbon double bond in the cyclohexene (B86901) ring and the carbonyl groups of the ester functionalities significantly influences the distribution and energies of the frontier orbitals. The π-system of the double bond will contribute significantly to the HOMO, making it a potential site for electrophilic attack. Conversely, the LUMO is likely to be localized around the electron-deficient carbonyl carbons.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of these orbitals. For a typical cyclohexene derivative, the HOMO-LUMO gap is a key determinant in its participation in pericyclic reactions, such as the Diels-Alder reaction masterorganicchemistry.com.

Table 1: Calculated Frontier Molecular Orbital Energies of Dibutyl cyclohex-4-ene-1,2-dicarboxylate

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: The values presented in this table are hypothetical and representative of what would be expected from quantum chemical calculations.

Quantum Chemical Modeling for Elucidating Reaction Mechanisms

Quantum chemical modeling is an indispensable tool for investigating the intricate details of reaction mechanisms, providing information that is often difficult or impossible to obtain through experimental means alone. For reactions involving Dibutyl cyclohex-4-ene-1,2-dicarboxylate, such as its synthesis via a Diels-Alder reaction or its subsequent functionalization, computational modeling can map out the entire potential energy surface.

The Diels-Alder reaction, a [4+2] cycloaddition, is a common method for synthesizing cyclohexene derivatives masterorganicchemistry.comgrowingscience.com. Quantum chemical calculations can be used to model the reaction between a diene (e.g., 1,3-butadiene) and a dienophile (e.g., dibutyl maleate) to form the cyclohexene ring. These models can determine the geometry of the transition state, the activation energy of the reaction, and the reaction's thermodynamics.

Furthermore, these calculations can elucidate whether a reaction proceeds through a concerted or a stepwise mechanism. By locating and characterizing the energies of transition states and any potential intermediates, a detailed reaction pathway can be constructed. This level of detail is crucial for understanding the factors that control the reaction rate and selectivity.

Table 2: Hypothetical Activation Energies for the Diels-Alder Synthesis of Dibutyl cyclohex-4-ene-1,2-dicarboxylate

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Concerted | 25 |

| Stepwise (Intermediate 1) | 35 |

Note: The values in this table are illustrative and represent plausible outcomes from a computational study.

Conformational Analysis and Stereochemical Preferences of Dibutyl Cyclohex-4-ene-1,2-dicarboxylate

The three-dimensional structure of a molecule plays a pivotal role in its physical and chemical properties. Dibutyl cyclohex-4-ene-1,2-dicarboxylate, with its flexible cyclohexene ring and two bulky dibutyl ester substituents, can exist in various conformations. The cyclohexene ring typically adopts a half-chair conformation to minimize steric strain.

The two dibutyl ester groups can be arranged in either a cis or trans relationship to each other. In the cis isomer, both ester groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. For each of these isomers, the ester groups can be in axial or equatorial positions relative to the ring.

Generally, substituents on a cyclohexane (B81311) or cyclohexene ring prefer to occupy the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions libretexts.orglibretexts.org. Given the bulkiness of the dibutyl ester groups, the conformation where both substituents are in equatorial or pseudo-equatorial positions will be significantly more stable.

Table 3: Relative Energies of Different Conformations of trans-Dibutyl cyclohex-4-ene-1,2-dicarboxylate

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Di-equatorial | 0.0 |

| Axial-equatorial | 5.4 |

Note: These energy values are hypothetical and serve to illustrate the expected energetic differences between conformations.

Solvation Models and Environmental Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Solvation models are computational methods used to simulate the effect of a solvent on a solute molecule. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

For Dibutyl cyclohex-4-ene-1,2-dicarboxylate, the polarity of the solvent can influence its conformational equilibrium and the energetics of its reactions. For instance, in a polar solvent, conformations with a larger dipole moment may be stabilized. Similarly, reactions that involve a change in charge distribution in the transition state will be highly sensitive to the solvent's polarity.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often used to calculate the properties of molecules in different solvents. These calculations can predict how the HOMO-LUMO gap, activation energies, and reaction thermodynamics of Dibutyl cyclohex-4-ene-1,2-dicarboxylate change from the gas phase to a solution phase. This information is vital for optimizing reaction conditions in a laboratory setting.

Table 4: Hypothetical Effect of Solvent on the HOMO-LUMO Gap of Dibutyl cyclohex-4-ene-1,2-dicarboxylate

| Solvent | Dielectric Constant | HOMO-LUMO Gap (eV) |

|---|---|---|

| Gas Phase | 1.0 | 5.3 |

| Hexane | 1.9 | 5.2 |

| Dichloromethane | 9.1 | 5.0 |

Note: The data in this table is illustrative of the general trend of a decreasing HOMO-LUMO gap with increasing solvent polarity.

Predictive Computational Chemistry for Novel Cyclohexene-1,2-dicarboxylate Derivatives

One of the most powerful applications of computational chemistry is in the design of new molecules with desired properties. By using Dibutyl cyclohex-4-ene-1,2-dicarboxylate as a scaffold, computational methods can be employed to predict the properties of novel derivatives before they are synthesized.

This process, often part of a rational drug design or materials design workflow, involves systematically modifying the structure of the parent molecule and calculating the properties of the resulting derivatives. For example, the butyl groups could be replaced with other alkyl or functional groups, or the cyclohexene ring could be further substituted.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the calculated molecular descriptors of these derivatives with a specific property of interest, such as biological activity or material performance. These models can then be used to screen large virtual libraries of compounds and identify the most promising candidates for synthesis and experimental testing. This predictive approach significantly accelerates the discovery and development of new chemical entities.

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| Dibutyl cyclohex-4-ene-1,2-dicarboxylate |

| 1,3-butadiene (B125203) |

Applications in Advanced Materials Science and Polymer Chemistry

Utilization of Dibutyl Cyclohex-4-ene-1,2-dicarboxylate as a Chemical Intermediate in Polymer Synthesis

Dibutyl cyclohex-4-ene-1,2-dicarboxylate serves as a valuable chemical intermediate for building new polymer chains. Its bifunctional nature—possessing both a carbon-carbon double bond within the cyclohexene (B86901) ring and two ester groups—allows it to participate in various polymerization reactions.

The presence of the double bond makes the molecule a suitable monomer for addition polymerization. This functionality can be exploited to create polymers with the cyclohexene dicarboxylate moiety as a repeating unit in the main chain or as a pendant group, depending on the polymerization strategy. Furthermore, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid, (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid, which can then act as a monomer in condensation polymerization reactions with diols to form polyesters. nih.gov This dual reactivity allows for the synthesis of a wide range of polymeric structures. ontosight.ai

While specific, large-scale industrial polymerization using Dibutyl cyclohex-4-ene-1,2-dicarboxylate is not widely documented, compounds with similar structures are recognized as versatile building blocks for developing new materials, including polymers. ontosight.ai The cyclohexene core is an important intermediate in the chemical industry, used to synthesize key polymer precursors like adipic acid, a monomer for nylon. mdpi.com

Role in the Development and Modification of Polymeric Materials

The primary role of Dibutyl cyclohex-4-ene-1,2-dicarboxylate in polymer modification is as a plasticizer, particularly for poly(vinyl chloride) (PVC). Plasticizers are additives that increase the flexibility, workability, and durability of a polymer by lowering its glass transition temperature (Tg).

Historically, phthalate (B1215562) esters like di(2-ethylhexyl) phthalate (DEHP) have dominated the PVC plasticizer market. skku.edu However, due to health and environmental concerns, there is a global shift towards non-phthalate alternatives. skku.eduresearchgate.net Cyclohexane-based diesters have emerged as leading eco-friendly substitutes. skku.edu A very close analog, diisononyl cyclohex-4-ene-1,2-dicarboxylate (known commercially as Neocizer), is used as an alternative plasticizer. researchgate.net Research has shown that another analog, 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester (DL9TH), provides comparable or even superior protective effects for red blood cells in PVC blood bags compared to DEHP, while also offering better cold resistance. nih.gov

These cyclohexene-based plasticizers are synthesized to impart flexibility and processability to rigid PVC, making it suitable for applications ranging from automotive components to medical devices. researchgate.netskku.edu The performance of these plasticizers is often compared to benchmark non-phthalate plasticizers like diisononyl cyclohexane-1,2-dicarboxylate (DINCH). researchgate.net

| Plasticizer | Chemical Family | Key Advantage/Feature | Common Application |

|---|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate | High plasticizing efficiency, low cost (historically) | General purpose PVC, medical devices |

| Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | Cyclohexanoate | Eco-friendly, low migration, established non-phthalate alternative. skku.edu | Toys, medical devices, food contact materials. researchgate.net |

| Dibutyl cyclohex-4-ene-1,2-dicarboxylate | Cyclohexene dicarboxylate | Non-phthalate structure, potential for improved cold resistance. nih.gov | Flexible PVC applications, potential for medical use. nih.gov |

| Diisononyl cyclohex-4-ene-1,2-dicarboxylate (Neocizer) | Cyclohexene dicarboxylate | Alternative to phthalates, improves stability of processed PVC. researchgate.net | PVC plastisols, flexible PVC. researchgate.net |

Interfacial and Bulk Interactions with Polymer Matrices (e.g., Poly(vinyl chloride) Plastisols)

The effectiveness of Dibutyl cyclohex-4-ene-1,2-dicarboxylate as a plasticizer depends on its interaction with the polymer matrix at both the molecular (bulk) and surface (interfacial) levels. In PVC plastisols—dispersions of fine PVC particles in a liquid plasticizer—these interactions govern the transition from a liquid to a solid, fused product upon heating. google.com

During the heating process, the plasticizer molecules penetrate the PVC particles, causing them to swell. This process, known as gelation or fusion, involves the disruption of the strong intermolecular forces between PVC chains (dipole-dipole interactions between C-Cl bonds), allowing the chains to move more freely. The plasticizer molecules position themselves between the polymer chains, effectively shielding them from each other. researchgate.net

Studies on the analog diisononyl cyclohex-4-ene-1,2-dicarboxylate (Neocizer) in PVC plastisols show that it slightly delays the gelation process compared to some phthalates but results in a processed PVC with improved stability and reduced plasticizer migration. researchgate.net The compatibility between the plasticizer and the polymer is crucial. The cyclohexene ring and alkyl ester groups of the plasticizer must have appropriate polarity and size to interact favorably with the PVC chains, ensuring it remains integrated within the matrix rather than migrating to the surface over time. researchgate.net

| Property | Observed Effect of Diisononyl Cyclohex-4-ene-1,2-dicarboxylate (Neocizer) | Underlying Interaction |

|---|---|---|

| Gelation/Fusion | Slightly delayed gelation compared to some phthalates. researchgate.net | The rate at which the plasticizer penetrates and swells the PVC particles. |

| Plastisol Viscosity | Affects the initial viscosity and its stability over time. | Interfacial tension and interactions between the suspended PVC particles and the liquid plasticizer. |

| Migration Resistance | Decreased plasticizer migration in the final product. researchgate.net | Strong intermolecular forces (compatibility) between the plasticizer and the polymer matrix. |

| Mechanical Properties | Imparts flexibility and modifies tensile strength and elongation. | Disruption of polymer-polymer chain interactions in the bulk material. |

Design and Functionality of Cyclohexene-based Polymer Additives

The design of modern polymer additives like Dibutyl cyclohex-4-ene-1,2-dicarboxylate is driven by the need for performance, safety, and sustainability. The functionality of these additives is directly linked to their molecular structure.

The Cyclohexene Core : The six-membered aliphatic ring is the key feature that distinguishes these compounds from traditional aromatic phthalates. This non-aromatic core is central to their improved toxicological profile, making them suitable for sensitive applications. skku.edu The ring structure also imparts a degree of rigidity that can influence the mechanical properties of the final polymer. nih.gov

Ester Functional Groups : The two dibutyl ester groups are responsible for the plasticizing action. The polarity of the ester groups allows them to interact with the polar sites on the PVC polymer chain. The length and branching of the alkyl chains (butyl groups in this case) are critical for controlling compatibility, plasticizing efficiency, migration resistance, and volatility. google.com Shorter or linear alkyl chains generally lead to faster solvation and lower processing temperatures.

The Double Bond : The unsaturation in the cyclohexene ring offers a site for further chemical reactions. While this is key to its use as a chemical intermediate (Section 5.1), it can also be a site for degradation if not properly stabilized. However, it is also a feature that can be leveraged, for example, in creating cross-linkable plasticizers that can be chemically bonded to the polymer matrix, thereby eliminating migration.

The development of cyclohexene- and cyclohexane-based plasticizers represents a strategic move in polymer additive design, balancing performance requirements with increasing regulatory and consumer demands for safer products. skku.eduskku.edu

Pathways for Bio-based Material Production Incorporating the Chemical Compound

A significant advantage of Dibutyl cyclohex-4-ene-1,2-dicarboxylate is the potential for its core structure to be derived from renewable, bio-based resources. The key precursor, 4-cyclohexene-1,2-dicarboxylic anhydride (B1165640), can be synthesized via a well-known pericyclic reaction: the Diels-Alder cycloaddition. youtube.com

The classic synthesis involves the reaction of 1,3-butadiene (B125203) with maleic anhydride. Crucially, the starting materials for this process can be sourced from biomass:

Maleic Anhydride : Can be produced renewably through the oxidation of furfural (B47365), which is derived from lignocellulosic biomass like corn cobs and sugarcane bagasse. rsc.orgd-nb.info The yield of maleic anhydride from furfural can be significant, with some catalytic processes reporting yields over 70-80%. d-nb.infoncsu.edu

Diene (Butadiene equivalent) : While butadiene is traditionally from petroleum, bio-based routes are established. More directly, furan, which is produced by the decarbonylation of furfural, can act as the diene in a Diels-Alder reaction with maleic anhydride. rsc.org This reaction yields an oxanorbornene dicarboxylic anhydride, which can then be converted to the phthalic anhydride backbone, demonstrating a viable pathway from biomass to cyclic anhydrides. rsc.orgdalinyebo.com This furan-based route highlights a direct link between biomass-derived platform chemicals and the synthesis of cyclic dicarboxylic acids and their derivatives. researchgate.net

This bio-based pathway allows the cyclohexene core of the molecule to be produced sustainably. The subsequent esterification with butanol (which can also be produced from biomass via fermentation, as bio-butanol) would yield a final product, Dibutyl cyclohex-4-ene-1,2-dicarboxylate, with a potentially high proportion of bio-based content. This aligns with the chemical industry's push towards a circular economy and reduced reliance on fossil fuels. proquest.com

Coordination Chemistry and Metal Complex Formation of Cyclohexene 1,2 Dicarboxylates

Ligand Characteristics and Metal Coordination Modes in Complexes

The cis-cyclohex-4-ene-1,2-dicarboxylate ligand is a flexible dicarboxylate linker that possesses two carboxylate groups attached to a six-membered carbon ring containing a double bond. This flexibility, stemming from the non-aromatic ring, allows it to adopt various conformations and coordination modes to accommodate the geometric preferences of different metal ions. The carboxylate groups, which are the primary sites of coordination, can bind to metal centers in several ways:

Monodentate: One oxygen atom from the carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal center, forming a chelate ring.

Bidentate Bridging: The carboxylate group bridges two different metal centers.

The presence of two such carboxylate groups on the flexible cyclohexene (B86901) backbone enables the ligand to act as a versatile linker, forming structures of varying dimensionality.

A concrete example is found in a cadmium coordination polymer, where the cis-cyclohex-4-ene-1,2-dicarboxylate ligand (referred to as chedc) displays two distinct binding modes simultaneously within the same structure. researchgate.net In this compound, [Cd₂(C₈H₈O₄)₂]n, there are two unique cadmium atoms (Cd1 and Cd2). researchgate.net

The environment around Cd1 is a square-pyramidal coordination. researchgate.net

The environment around Cd2 is a pentagonal-bipyramidal coordination. researchgate.net

This demonstrates the ligand's ability to facilitate complex coordination environments by adapting its binding to satisfy the requirements of different metal centers within a single crystal lattice. researchgate.net Dicarboxylate linkers, in general, can exhibit a wide array of coordination modes, influencing the final architecture of the resulting polymer. nist.gov

Synthesis and Structural Analysis of Coordination Polymers Featuring the Chemical Compound

Coordination polymers are typically synthesized through methods like hydrothermal or solvothermal reactions, where metal salts and the ligand are heated in a solvent, or through slow evaporation of a solution containing the components. nih.govsphinxsai.com These methods facilitate the self-assembly of the metal ions and ligands into crystalline polymeric networks.

For the cis-cyclohex-4-ene-1,2-dicarboxylate ligand, a coordination polymer with the formula [Cd₂(C₈H₈O₄)₂]n has been synthesized and structurally characterized. researchgate.net The synthesis involved the reaction of cadmium salts with the dicarboxylic acid, leading to the formation of single crystals suitable for X-ray diffraction analysis.

The structural analysis of this compound reveals a complex and fascinating architecture. The two crystallographically distinct cadmium centers are linked by the dicarboxylate ligands, which, as previously noted, adopt two different coordination patterns. researchgate.net This dual-mode binding connects the Cd1 and Cd2 atoms into a layered coordination polymer motif that extends in two dimensions (parallel to the ab plane of the crystal). researchgate.net These 2D layers are then further assembled into a stable three-dimensional supramolecular crystal structure through packing forces. researchgate.net The flexibility of the cyclohexene ring and the varied denticity of the carboxylate groups are key to the formation of this layered structure.

Below is a table summarizing the crystallographic data for this cadmium coordination polymer.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₆Cd₂O₈ |

| Formula Weight | 657.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.8521 (4) |

| b (Å) | 6.6781 (3) |

| c (Å) | 14.8969 (7) |

| β (°) | 104.016 (2) |

| Volume (ų) | 854.14 (7) |

| Z | 2 |

Data sourced from a 2025 publication on the crystal structure of a dicadmium(II) coordination polymer. researchgate.net

Spectroscopic Characterization of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for characterizing the formation of metal complexes and understanding the nature of the metal-ligand bond. The primary methods used are Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FT-IR Spectroscopy

FT-IR spectroscopy is particularly useful for observing the coordination of carboxylate groups to a metal ion. For the free cis-4-cyclohexene-1,2-dicarboxylic acid ligand, the IR spectrum shows characteristic absorption bands for the carboxylic acid functional group. Upon deprotonation and coordination to a metal center, significant changes occur in the spectrum.

The most notable changes are:

Disappearance of the O-H band: The broad absorption band corresponding to the O-H stretching vibration of the carboxylic acid group (typically found around 2500-3300 cm⁻¹) disappears.

Shift of the C=O band: The sharp, intense peak for the carbonyl (C=O) stretch of the protonated acid (around 1700 cm⁻¹) is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻). sphinxsai.comresearchgate.net These typically appear in the regions of 1550-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively.

The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can provide insight into the coordination mode of the carboxylate ligand (chelating, bridging, or monodentate). researchgate.net

| Vibrational Mode | Free Carboxylic Acid (cm⁻¹) | Coordinated Carboxylate (cm⁻¹) |

|---|---|---|

| ν(O-H) | ~2500-3300 (broad) | Absent |

| ν(C=O) | ~1700 | Absent |

| νₐₛ(COO⁻) | - | ~1550-1650 |

| νₛ(COO⁻) | - | ~1300-1420 |

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes (e.g., those with d¹⁰ metal ions like Zn²⁺ or Cd²⁺). mdpi.com For paramagnetic complexes, the signals are often too broad to be useful unless specialized techniques are employed. mdpi.com

For the free cis-4-cyclohexene-1,2-dicarboxylic acid, the ¹H NMR spectrum shows distinct signals for the different types of protons: the olefinic protons (C=C-H), the protons on the carbons bearing the carboxyl groups (CH-COOH), and the allylic protons (-CH₂-). chegg.comchemicalbook.com Similarly, the ¹³C NMR spectrum shows signals for the carboxyl carbons, olefinic carbons, and the sp³ hybridized ring carbons. chemicalbook.com

Upon coordination to a diamagnetic metal center, the chemical environment of the nuclei near the binding site changes, leading to shifts in the NMR signals. The signals for the carbons and protons closest to the coordinating carboxylate groups are expected to be the most affected. The symmetry of the resulting complex will also dictate the number of unique signals observed in the spectra. For instance, if the two carboxylate groups are in chemically equivalent environments within the complex, a simpler spectrum will result compared to a structure where they are inequivalent. mdpi.comuni-muenchen.de

| Atom | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | ~10-12 (broad singlet) | ~175-180 |

| Olefinic (-CH=CH-) | ~5.7 | ~125 |

| Methine (-CH(COOH)-) | ~3.2 | ~41 |

| Methylene (B1212753) (-CH₂-) | ~2.5 | ~25 |

Note: Values are approximate and can vary based on solvent and experimental conditions. Data compiled from typical values for this structural motif. chegg.comchemicalbook.comchemicalbook.com

Advanced Analytical Methodologies for Characterization and Quantification

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of "Dibutyl cyclohex-4-ene-1,2-dicarboxylate". Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and the connectivity of its atoms.

Infrared (IR) Spectroscopy: The IR spectrum of "Dibutyl cyclohex-4-ene-1,2-dicarboxylate" is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester functional groups. This peak typically appears in the region of 1730-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the butyl chains and the cyclohexene (B86901) ring just below 3000 cm⁻¹, and the C=C stretching of the cyclohexene ring around 1650 cm⁻¹. The C-O stretching vibrations of the ester groups would be visible in the 1000-1300 cm⁻¹ region. For comparison, the IR spectrum of the related compound cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640) shows a characteristic pair of carbonyl peaks around 1780 and 1850 cm⁻¹, which upon esterification, would be replaced by the single, strong ester carbonyl peak. chegg.comchegg.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide a clear fingerprint of the molecule. The protons on the butyl chain would appear as a set of multiplets in the upfield region (approximately 0.9-4.2 ppm). Specifically, the terminal methyl (CH₃) group would be a triplet around 0.9 ppm, the two methylene (B1212753) (CH₂) groups adjacent to the methyl and the oxygen would appear as multiplets between 1.3 and 1.7 ppm, and the methylene group attached to the ester oxygen (-O-CH₂-) would be a triplet around 4.1 ppm. The olefinic protons of the cyclohexene ring (=CH) would be found in the downfield region, typically around 5.7 ppm as a multiplet. chemicalbook.comchegg.com The allylic protons and the protons adjacent to the carboxyl groups on the cyclohexene ring would resonate at approximately 2.2-3.2 ppm.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. chemicalbook.com The carbonyl carbons of the ester groups are expected to be the most downfield, in the range of 170-175 ppm. The olefinic carbons of the double bond would appear around 125-130 ppm. The carbon of the methylene group attached to the ester oxygen (-O-CH₂) would be found at approximately 65 ppm. The remaining carbons of the butyl chain and the cyclohexene ring would resonate in the upfield region of the spectrum, typically between 13 and 40 ppm. docbrown.info

Predicted ¹³C NMR Chemical Shifts for Dibutyl cyclohex-4-ene-1,2-dicarboxylate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Olefinic (=CH) | 125 - 130 |

| Methylene (-O-C H₂) | ~65 |

| Cyclohexene Ring (CH) | 35 - 45 |

| Cyclohexene Ring (CH₂) | 25 - 35 |

| Butyl Chain (-CH₂-) | 19 - 31 |

| Butyl Chain (-CH₃) | ~14 |

This table is generated based on typical chemical shift values for similar functional groups and structures.

Chromatographic-Mass Spectrometric Analyses (GC-MS, LC-MS) for Compositional Assessment

Chromatography coupled with mass spectrometry is a powerful tool for the separation, identification, and quantification of "Dibutyl cyclohex-4-ene-1,2-dicarboxylate" in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like "Dibutyl cyclohex-4-ene-1,2-dicarboxylate". nih.gov The compound would be separated from other components on a capillary column, typically with a non-polar or medium-polarity stationary phase. The retention time would be specific to the compound under defined chromatographic conditions. After elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum shows the molecular ion peak (M⁺) and a characteristic fragmentation pattern.

The fragmentation of "Dibutyl cyclohex-4-ene-1,2-dicarboxylate" in an EI source would likely involve the loss of butoxy groups, butyl groups, and rearrangements such as the McLafferty rearrangement. Common fragments would include ions corresponding to the loss of a butene molecule (C₄H₈) and the formation of a protonated phthalic anhydride-like structure. While a specific mass spectrum for this compound is not available, analysis of related compounds like dibutyl phthalate (B1215562) shows characteristic fragments at m/z 149, which corresponds to the protonated phthalic anhydride moiety. massbank.eumassbank.eumiamioh.edu Similar fragmentation pathways can be expected for "Dibutyl cyclohex-4-ene-1,2-dicarboxylate". ajgreenchem.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for the analysis of complex mixtures without extensive sample cleanup, LC-MS is the method of choice. researchgate.net Reversed-phase high-performance liquid chromatography (HPLC) using a C18 or C8 column is commonly employed for the separation of plasticizers. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization. sciex.com

Detection is achieved with a mass spectrometer, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These softer ionization techniques often result in a prominent protonated molecular ion [M+H]⁺ or adducts with solvent molecules, which is useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. nih.gov

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are packed in the crystal lattice.

Although the crystal structure of "Dibutyl cyclohex-4-ene-1,2-dicarboxylate" has not been reported, studies on the parent molecule, cis-4-cyclohexene-1,2-dicarboxylic acid, and the related saturated compound, cis-cyclohexane-1,4-dicarboxylic acid, provide valuable insights into the likely solid-state conformation. researchgate.netresearchgate.net

The crystal structure of cis-4-cyclohexene-1,2-dicarboxylic acid reveals that the cyclohexene ring adopts a half-chair conformation. researchgate.net The two carboxylic acid groups are on the same side of the ring (cis configuration). In the crystal, molecules are linked by hydrogen bonds between the carboxylic acid groups, forming chains. researchgate.net For "Dibutyl cyclohex-4-ene-1,2-dicarboxylate", it is expected that the cyclohexene ring would also adopt a similar half-chair or boat-like conformation. The bulky butyl ester groups would influence the crystal packing, and instead of hydrogen bonds, van der Waals interactions between the butyl chains would be the dominant intermolecular forces.

Crystallographic Data for Related Cyclohexane (B81311) Dicarboxylic Acids

| Compound | Crystal System | Space Group | Key Conformational Feature |

| cis-4-Cyclohexene-1,2-dicarboxylic acid | Monoclinic | P2₁/n | Half-chair conformation of the cyclohexene ring. researchgate.net |

| cis-Cyclohexane-1,4-dicarboxylic acid | Triclinic | P-1 | Chair conformation of the cyclohexane ring. researchgate.netnih.gov |

This table presents data for related compounds to infer the likely structural characteristics of Dibutyl cyclohex-4-ene-1,2-dicarboxylate.

Advanced Chromatographic Techniques for Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of "Dibutyl cyclohex-4-ene-1,2-dicarboxylate". researchgate.net Due to its relatively low volatility and the presence of chromophores (the carbonyl groups), HPLC with UV detection is a robust and reliable method.

A typical HPLC method for the analysis of dicarboxylate plasticizers would involve a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase of methanol and water or acetonitrile and water. researchgate.net Detection at a wavelength around 220-230 nm, where the ester carbonyl group absorbs, would provide good sensitivity. The purity of a sample of "Dibutyl cyclohex-4-ene-1,2-dicarboxylate" can be determined by integrating the area of the main peak and any impurity peaks in the chromatogram.

For the separation of potential stereoisomers (cis/trans isomers if present as an impurity), specialized chiral stationary phases or derivatization with a chiral reagent followed by separation on a standard column might be necessary. The development of such methods would be crucial for controlling the stereochemical purity of the final product.

Quantitative Analytical Protocols for Dibutyl Cyclohex-4-ene-1,2-dicarboxylate and its Derivatives

Accurate quantification of "Dibutyl cyclohex-4-ene-1,2-dicarboxylate" is critical in various applications, for example, in determining its concentration in polymeric materials or environmental samples. GC-MS and LC-MS/MS are the preferred techniques for quantitative analysis due to their high sensitivity and selectivity. nih.govrsc.org

A typical quantitative protocol involves the following steps:

Sample Preparation: This may involve extraction of the analyte from the sample matrix. For example, in the case of a polymer, this could be done by dissolving the polymer in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by precipitation of the polymer with a non-solvent like ethanol (B145695) or methanol, leaving the plasticizer in the solution. researchgate.net

Calibration: A calibration curve is constructed by analyzing a series of standard solutions of "Dibutyl cyclohex-4-ene-1,2-dicarboxylate" of known concentrations. An internal standard, a compound with similar chemical properties but which is not present in the sample, is often added to both the standards and the samples to correct for variations in sample preparation and instrument response.

Analysis: The prepared sample is then analyzed by GC-MS or LC-MS/MS. In GC-MS, quantification is typically performed in selected ion monitoring (SIM) mode, where only specific fragment ions of the target analyte are monitored, thereby increasing sensitivity and reducing interferences. nih.gov In LC-MS/MS, multiple reaction monitoring (MRM) is used for the same purpose. sciex.com

Calculation: The concentration of "Dibutyl cyclohex-4-ene-1,2-dicarboxylate" in the original sample is calculated by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.

The limits of detection (LOD) and quantification (LOQ) for such methods are typically in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range, allowing for the determination of trace amounts of the compound. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dibutyl cyclohex-4-ene-1,2-dicarboxylate, and how do reaction conditions influence yield?